Methyltriphenylphosphonium bromide
Overview
Description
Methyltriphenylphosphonium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br . It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is a lipophilic molecule used to deliver molecules to specific cell components .
Synthesis Analysis
Methyltriphenylphosphonium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is as follows: Ph3P + CH3Br → Ph3PCH3Br .Molecular Structure Analysis
The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP . The average mass is 357.224 Da and the monoisotopic mass is 356.032928 Da .Chemical Reactions Analysis
Methyltriphenylphosphonium bromide is used for methylenation through the Wittig reaction . It is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene by using sodium amide as a reagent .Physical And Chemical Properties Analysis
Methyltriphenylphosphonium bromide is a white powder . It has a melting point of 230-234 °C . It is soluble in polar organic solvents and has a molar mass of 357.224 g/mol .Scientific Research Applications
1. Selective Recognition and Purification of Bioactive Compounds
Methyltriphenylphosphonium bromide is used in a ternary deep eutectic solvent for the selective recognition and purification of rutin and quercetin from Herba Artemisiae Scopariae. This method involves the synthesis of molecularly imprinted polymers for solid-phase extraction combined with high-performance liquid chromatography, showing high extraction recoveries for these compounds (Ma, Tang, & Row, 2017).
2. Oxidation of Alcohols
Methyltriphenylphosphonium peroxydisulfate, synthesized from methyltriphenylphosphonium bromide, serves as an efficient and selective reagent for oxidizing alcohols to their corresponding carbonyl compounds in good to high yields (Hajipour, Zahmatkesh, & Ruoho, 2006).
3. Determination of Bismuth in Pharmaceuticals
This compound is used as a molecular probe in a resonance light scattering technique for determining bismuth in pharmaceutical products. It forms an ion-association compound with bismuth, significantly enhancing light scattering intensity and enabling sensitive detection (Cui, Wang, & Cui, 2007).
4. Investigation of Cellular Metabolism
Methyltriphenylphosphonium salts, including methyltriphenylphosphonium bromide, have been widely used for measuring mitochondrial membrane potential. However, their effects on cellular metabolism, particularly the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, are an important consideration (Elkalaf et al., 2016).
5. Antimicrobial Activity
The antibacterial activity of methyltriphenylphosphonium bromide derivatives was investigated. These compounds showed broad-spectrum activity against various microorganisms, including gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).
6. Screening Molecular Imaging Probes
Methyltriphenylphosphonium bromide has been used in a novel screening method for molecular imaging probes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This method allows for high-throughput screening and characterization of molecular probes without radiolabeling (Cheng, Winant, & Gambhir, 2005).
Safety And Hazards
Methyltriphenylphosphonium bromide is harmful if swallowed and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It has been employed recently in a synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system . This suggests that it has potential for further applications in organic synthesis.
properties
IUPAC Name |
methyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-74-0 (Parent) | |
Record name | Methyltriphenyliphosphonium bromide | |
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DSSTOX Substance ID |
DTXSID30883580 | |
Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
White hygroscopic powder; [Acros Organics MSDS] | |
Record name | Methyltriphenylphosphonium bromide | |
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Product Name |
Methyltriphenylphosphonium bromide | |
CAS RN |
1779-49-3 | |
Record name | Methyltriphenylphosphonium bromide | |
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Record name | Methyltriphenyliphosphonium bromide | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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